molecular formula C23H17FN2O5 B279529 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide

Cat. No. B279529
M. Wt: 420.4 g/mol
InChI Key: ZMUMVBJYXAWKES-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.

Mechanism of Action

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide selectively binds to the active site of BTK and inhibits its activity, which leads to the inhibition of downstream signaling pathways such as the NF-κB pathway and the PI3K/AKT pathway. This results in the suppression of B-cell activation, proliferation, and survival, ultimately leading to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide has been shown to have potent anti-tumor activity in vitro and in vivo, and it can overcome resistance to other BTK inhibitors. It has also been shown to have a favorable pharmacokinetic profile and can be administered orally. In addition, 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide has been shown to be well-tolerated in preclinical studies and clinical trials, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide in lab experiments is its selectivity for BTK, which allows for the specific targeting of B-cell malignancies. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation is the potential for off-target effects, which can lead to non-specific effects on other signaling pathways. Another limitation is the potential for the development of resistance to 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide over time, which may limit its long-term efficacy.

Future Directions

There are several future directions for the development and use of 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide. One direction is the evaluation of its efficacy in combination with other targeted therapies such as PI3K inhibitors or CD20 antibodies. Another direction is the exploration of its potential use in other B-cell malignancies such as diffuse large B-cell lymphoma (DLBCL) or follicular lymphoma (FL). Additionally, the development of biomarkers to predict response to 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide could help to identify patients who are most likely to benefit from treatment. Finally, the development of second-generation BTK inhibitors with improved selectivity and efficacy could further enhance the treatment options for patients with B-cell malignancies.

Synthesis Methods

The synthesis of 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide involves a multi-step process starting from commercially available starting materials. The key step involves the coupling of 4-(2-furoylamino)-3-methoxyaniline with 5-(4-fluorophenyl)furan-2-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The resulting intermediate is then reacted with furan-2-carboxylic acid to obtain 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide.

Scientific Research Applications

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM). Preclinical studies have shown that 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide exhibits potent anti-tumor activity in vitro and in vivo, and it can overcome resistance to other BTK inhibitors such as ibrutinib. Clinical trials are currently underway to evaluate the safety and efficacy of 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide in patients with B-cell malignancies.

properties

Molecular Formula

C23H17FN2O5

Molecular Weight

420.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H17FN2O5/c1-29-21-13-16(8-9-17(21)26-22(27)19-3-2-12-30-19)25-23(28)20-11-10-18(31-20)14-4-6-15(24)7-5-14/h2-13H,1H3,(H,25,28)(H,26,27)

InChI Key

ZMUMVBJYXAWKES-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4

Origin of Product

United States

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